Z-Lys(boc)-osu

描述

This compound is particularly valuable in the synthesis of peptides containing Nepsilon protected lysyl side chains . The protection of the amino group is crucial in peptide synthesis to prevent unwanted side reactions and ensure the correct sequence of amino acids.

作用机制

Target of Action

Z-Lys(boc)-osu, also known as N-α-t.-Boc-N-ε-benzyloxycarbonyl-L-lysine , is primarily used in the field of peptide synthesis. Its primary targets are the amino acids in the peptide chain that are being synthesized . The role of this compound is to provide a protected form of the amino acid lysine, which can be incorporated into the peptide chain without reacting with other components of the reaction .

Mode of Action

This compound interacts with its targets (amino acids in the peptide chain) through a process known as solid-phase peptide synthesis (SPPS) . In this process, the compound is added to the growing peptide chain in a stepwise manner. The protection groups (Boc and Z) prevent unwanted side reactions during the synthesis . Once the peptide synthesis is complete, the protection groups are removed, revealing the desired peptide .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The downstream effects include the successful synthesis of the desired peptide or protein .

Pharmacokinetics

It’s important to note that the compound is soluble in dmf (dimethylformamide), which can impact its availability during the peptide synthesis process .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the amino acid lysine . The compound allows for the controlled addition of lysine to the peptide chain, contributing to the overall structure and function of the final peptide or protein .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound should be stored below +30°C to maintain its stability . Additionally, the reaction conditions, such as the solvent used and the temperature of the reaction, can impact the efficacy of the peptide synthesis .

准备方法

The synthesis of Z-Lys(boc)-osu involves several steps. One common method starts with the formation of a copper complex of Ne-tert-butoxycarbonyl-L-lysine. This complex is then subjected to Na-benzyloxycarbonylation to obtain Z-Lys(boc). The copper complex formation requires several operations, including the use of di(tert-butyl) pyrocarbonate for Ne-tert-butoxycarbonylation and methanol for decomposition . The overall yield of this process can be around 76% . Industrial production methods often involve large-scale synthesis techniques to ensure high purity and yield.

化学反应分析

Z-Lys(boc)-osu undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a carbonyl group.

Reduction: Reducing agents can be used to convert the carbonyl group back into an amino group.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzyl chloroformate followed by hydrochloric acid results in the removal of the Ne-benzylidene protection .

科学研究应用

Z-Lys(boc)-osu is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used in the synthesis of peptides and proteins, serving as a protective group to prevent unnecessary modification or degradation of lysine . In biology and medicine, it is used to prepare biologically active peptide compounds, which can be used in drug development and therapeutic applications . In industry, it is used in the large-scale production of peptide drugs .

相似化合物的比较

Z-Lys(boc)-osu is similar to other protected amino acids used in peptide synthesis, such as Fmoc-Lys(boc)-OH and Boc-Lys-OH . this compound is unique in its ability to provide dual protection to the lysine side chain, making it particularly useful in complex peptide synthesis . Other similar compounds include H-Lys(boc)-OH and Boc-Arg(Tos)-OH .

生物活性

Z-Lys(boc)-osu, also known as Boc-Lys(Z)-OSu, is a derivative of the amino acid lysine that plays a crucial role in peptide synthesis and exhibits significant biological activity, particularly through its interactions with histone deacetylases (HDACs). This article explores the compound's biological properties, mechanisms of action, and its implications in therapeutic applications, supported by research findings and data.

Chemical Structure and Properties

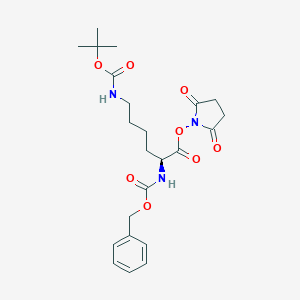

This compound has the following chemical characteristics:

- Molecular Formula : C23H31N3O8

- Molecular Weight : Approximately 477.51 g/mol

- CAS Number : 3338-34-9

- Melting Point : 108-115 ºC

- Density : 1.3±0.1 g/cm³

The compound features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a benzyloxycarbonyl (Z) protecting group on the epsilon-amino group, along with an N-hydroxysuccinimide (OSu) ester functionality that enhances its reactivity in peptide synthesis .

This compound primarily acts as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from lysine residues on proteins, leading to transcriptional repression. By inhibiting these enzymes, this compound can increase the acetylation status of histones and other proteins, thereby influencing gene expression and various cellular processes:

- Gene Regulation : Increased histone acetylation can lead to enhanced transcription of genes associated with cell cycle regulation and apoptosis.

- Cell Signaling : The modulation of acetylation can affect signaling pathways critical for cell survival and differentiation .

Biological Activity

Research has demonstrated that this compound can significantly affect cellular functions:

- Inhibition of Cancer Cell Growth : Studies indicate that compounds similar to this compound can induce apoptosis in cancer cell lines by activating caspases and disrupting survival signaling pathways such as the Akt pathway .

- Therapeutic Implications : The ability to modulate HDAC activity suggests potential applications in cancer therapy, particularly for tumors where acetylation status is disrupted .

Study 1: HDAC Inhibition in Osteosarcoma

A study investigated the effects of HDAC inhibitors, including derivatives like this compound, on osteosarcoma cell lines. Results showed that treatment with these inhibitors led to:

- Increased Apoptosis : Enhanced caspase-3/7 activity was observed post-treatment.

- Synergistic Effects with Chemotherapy : Combining HDAC inhibitors with doxorubicin resulted in significantly reduced cell viability compared to either treatment alone .

Study 2: Effects on Gene Expression

Another research effort focused on the modulation of gene expression profiles following treatment with this compound. Key findings included:

- Altered Expression of Cell Cycle Regulators : Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors were noted.

- Impact on Histone Modifications : Western blot analyses confirmed increased acetylation levels on histones H3 and H4 following treatment .

Comparative Analysis

The following table summarizes this compound alongside similar compounds in terms of structure and biological activity:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 3338-34-9 | Dual protection (Boc & Z), reactive OSu group | HDAC inhibition, promotes apoptosis |

| N-Boc-Lysine | 34404-36-9 | Basic lysine derivative | Limited biological activity |

| Z-Lys-OH | 34404-36-8 | Lysine derivative without OSu | Minimal interaction with HDACs |

| Boc-Ala-OSu | 34404-36-7 | Alanine derivative with OSu activation | Similar HDAC inhibitory properties |

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O8/c1-23(2,3)33-21(30)24-14-8-7-11-17(20(29)34-26-18(27)12-13-19(26)28)25-22(31)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFVVSXVXQRYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80318731 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-[(benzyloxy)carbonyl]-N~6~-(tert-butoxycarbonyl)lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3338-34-9 | |

| Record name | NSC334373 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-[(benzyloxy)carbonyl]-N~6~-(tert-butoxycarbonyl)lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。